molecular formula C22H28N2O2 B13576520 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B13576520
M. Wt: 352.5 g/mol
InChI Key: NAIJPKJHTAKSJV-UHFFFAOYSA-N
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Description

4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with a tetramethylpiperidinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where phenol reacts with a suitable halide, such as bromobenzene, in the presence of a base like potassium carbonate.

    Formation of the Benzamide Structure: The benzamide structure is formed by reacting the phenoxy-substituted benzene with an amine, such as 2,2,6,6-tetramethylpiperidine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Coupling: The final step involves coupling the intermediate product with a suitable acylating agent to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of micro fixed-bed reactors can significantly improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents like oxone.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxone as an oxidant.

    Reduction: Hydrogen gas with a platinum catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its specific combination of the phenoxy group and the tetramethylpiperidinyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

4-phenoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

InChI

InChI=1S/C22H28N2O2/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,24H,14-15H2,1-4H3,(H,23,25)

InChI Key

NAIJPKJHTAKSJV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C

Origin of Product

United States

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